molecular formula C18H19BrFNO2S B3108260 (3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide CAS No. 1642303-04-5

(3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide

Cat. No. B3108260
CAS RN: 1642303-04-5
M. Wt: 412.3
InChI Key: BWBAYLDCGGSPNA-FVRDMJKUSA-N
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Description

(3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide, commonly known as BFBT, is a novel compound with potential applications in scientific research. BFBT belongs to the thiazinane family of compounds and is characterized by its unique chemical structure.

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound is part of a broader class of chemicals that include thiazinane derivatives, which are significant in various synthetic and chemical reactivity studies. For instance, thiazinanes and their derivatives have been explored for their potential in disease treatment due to their significant pharmacological activities. Specifically, 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine has shown promise in anti-HIV activity, potentially working as an anti-AIDS treatment. Other derivatives, such as (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5 5]undecane-4-carbodithioate, have demonstrated analgesic activity. Moreover, cephradine and chlormezanone, both thiazinane derivatives, have been used as antibiotics and anticoagulants, respectively (Hassan et al., 2020).

Coordination Chemistry

In the realm of coordination chemistry, the exploration of fluorocarbons and their complexes offers insights into the interaction between such compounds and metal ions. The study of difluoro-m-cyclophane-based fluorocryptands, for example, reveals significant shifts in NMR resonances upon metal ion coordination, indicating a strong interaction between the fluorocarbon structure and the metal ions. This research provides a foundation for understanding the coordination behavior of complex molecules, including thiazinane derivatives, with potential applications in materials science and catalysis (Plenio et al., 1997).

Novel Synthetic Pathways

The field of synthetic chemistry continually explores new pathways for creating complex molecules. The synthesis of 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones from 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones and 2-aminobenzenethiols demonstrates a novel transformation involving nucleophilic substitution, ring opening, and intramolecular cyclization. This innovative approach underscores the versatility of thiazinane derivatives in synthesizing novel compounds with potential pharmaceutical applications (Mor & Sindhu, 2019).

properties

IUPAC Name

(3S)-2-[(4-bromo-2-fluorophenyl)methyl]-3-methyl-6-phenylthiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrFNO2S/c1-13-7-10-18(14-5-3-2-4-6-14)24(22,23)21(13)12-15-8-9-16(19)11-17(15)20/h2-6,8-9,11,13,18H,7,10,12H2,1H3/t13-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBAYLDCGGSPNA-FVRDMJKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(S(=O)(=O)N1CC2=C(C=C(C=C2)Br)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC(S(=O)(=O)N1CC2=C(C=C(C=C2)Br)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
(3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
(3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
(3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide
Reactant of Route 5
(3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide
Reactant of Route 6
(3S)-2-(4-Bromo-2-fluorobenzyl)-3-methyl-6-phenyl-1,2-thiazinane 1,1-dioxide

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